molecular formula C11H10N2O3 B1408407 methyl 2-acetyl-2H-indazole-6-carboxylate CAS No. 1858255-36-3

methyl 2-acetyl-2H-indazole-6-carboxylate

Cat. No. B1408407
CAS RN: 1858255-36-3
M. Wt: 218.21 g/mol
InChI Key: XSEROEYGXAJDMX-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-2H-indazole-6-carboxylate is a chemical compound with the molecular formula C11H10N2O3 . It has a molecular weight of 218.21 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of 2H-indazoles, which includes this compound, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O3/c1-7(14)13-6-9-4-3-8(11(15)16-2)5-10(9)12-13/h3-6H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The synthesis of 2H-indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 218.21 .

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 2-acetyl-2H-indazole-6-carboxylate is closely related to various N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate. Studies have explored the synthesis, structure, and properties of these compounds, revealing insights into their chemical behavior and potential applications. The acetylation process, for instance, has been studied in detail, providing valuable information on the regioselectivity and outcome of the reactions involved (Dzygiel et al., 2004).

Energetic and Structural Analysis

Research has also been conducted on the enthalpy of formation for various indazoles, including 1-methyl-1H-indazole-6-carboxylic methyl ester. These studies, which involve experimental determinations using calorimetry and thermogravimetry, offer insights into the energetic and structural influence of functional groups like carbonyl and acetate on these compounds (Orozco-Guareño et al., 2019).

Crystal Structure and Physical Properties

The synthesis and crystal structure determination of related compounds, such as methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate, have been studied to understand their conformation and physical characteristics. X-ray crystal analysis plays a crucial role in determining the structure and potential applications of these compounds (Metz et al., 2010).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 2-acetylindazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-6-9-4-3-8(11(15)16-2)5-10(9)12-13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEROEYGXAJDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2C=CC(=CC2=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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